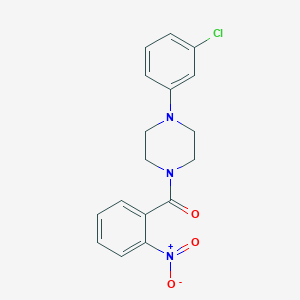
1-(3-CHLOROPHENYL)-4-(2-NITROBENZOYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-CHLOROPHENYL)-4-(2-NITROBENZOYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a 2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-4-(2-NITROBENZOYL)PIPERAZINE typically involves the reaction of 3-chlorophenylpiperazine with 2-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROPHENYL)-4-(2-NITROBENZOYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Reduction of Nitro Group: The major product would be [4-(3-Chloro-phenyl)-piperazin-1-yl]-(2-amino-phenyl)-methanone.
Substitution of Chlorine: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
Chemistry
In chemistry, 1-(3-CHLOROPHENYL)-4-(2-NITROBENZOYL)PIPERAZINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its piperazine ring is a common motif in many pharmaceuticals, and the presence of the nitro and chloro groups can be exploited for specific biological activities.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical functionalities provided by the nitro and chloro groups.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-4-(2-NITROBENZOYL)PIPERAZINE would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and exert its effects.
Comparison with Similar Compounds
Similar Compounds
[4-(3-Chloro-phenyl)-piperazin-1-yl]-(2-amino-phenyl)-methanone: This compound is similar but has an amino group instead of a nitro group.
[4-(3-Bromo-phenyl)-piperazin-1-yl]-(2-nitro-phenyl)-methanone: This compound has a bromine atom instead of a chlorine atom on the phenyl ring.
Uniqueness
The unique combination of a piperazine ring with both a nitro and a chloro group makes 1-(3-CHLOROPHENYL)-4-(2-NITROBENZOYL)PIPERAZINE particularly interesting. The nitro group can participate in various redox reactions, while the chloro group can undergo substitution reactions, providing a wide range of chemical reactivity.
Properties
Molecular Formula |
C17H16ClN3O3 |
|---|---|
Molecular Weight |
345.8g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C17H16ClN3O3/c18-13-4-3-5-14(12-13)19-8-10-20(11-9-19)17(22)15-6-1-2-7-16(15)21(23)24/h1-7,12H,8-11H2 |
InChI Key |
VDAZODANMIWYFR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


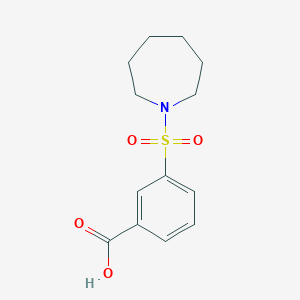
![2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid](/img/structure/B415887.png)
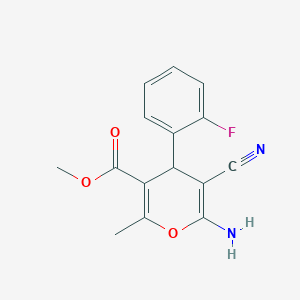
![2,7-diphenyl-5,10-bis[2-(trifluoromethyl)phenyl]tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B415890.png)
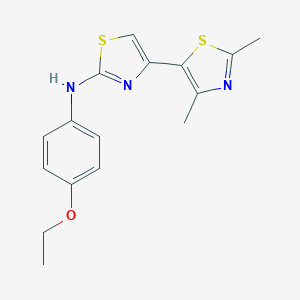
![2-{[2-(3,4-DICHLOROPHENYL)-2-OXOETHYL]SULFANYL}-6-ETHYL-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B415892.png)
![2-[4-(2-Thienylmethyl)-1-piperazinyl]ethanol](/img/structure/B415893.png)
![2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B415895.png)
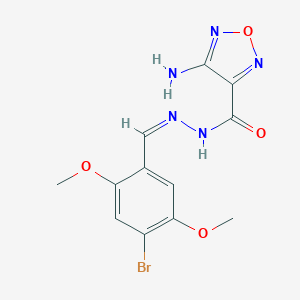
![N'-[4-(allyloxy)-3,5-diiodobenzylidene]-2-cyanoacetohydrazide](/img/structure/B415900.png)
![2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B415901.png)
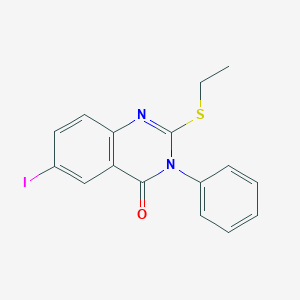
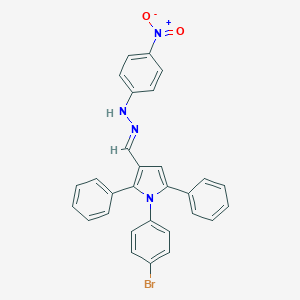
![7-methyl-2-(4-methylphenyl)-5-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-3a,4,5,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B415909.png)
